Cas no 2098009-75-5 (5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one)

5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one is a spirocyclic heterocyclic compound featuring a unique fused ring system with nitrogen and carbonyl functionalities. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and drug discovery. The presence of both spiro and enone moieties enhances its potential as a scaffold for designing biologically active molecules. The compound's rigid framework may contribute to improved binding affinity and selectivity in target interactions. Its synthetic accessibility and modularity make it a valuable intermediate for developing novel pharmacophores or functional materials. Further studies may explore its reactivity and derivatization potential for specialized applications.
5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one structure
2098009-75-5 structure
Product Name:5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
CAS No:2098009-75-5
MF:C12H13N3O
MW:215.251122236252
CID:5726649
PubChem ID:121199611
Update Time:2025-06-09

5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one Chemical and Physical Properties

Names and Identifiers

    • AKOS026707110
    • 2098009-75-5
    • 8-methyl-6-phenyl-2,5,8-triazaspiro[3.4]oct-5-en-7-one
    • F1907-1693
    • 5-methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
    • 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one
    • Inchi: 1S/C12H13N3O/c1-15-11(16)10(9-5-3-2-4-6-9)14-12(15)7-13-8-12/h2-6,13H,7-8H2,1H3
    • InChI Key: STQYBGBYAUSAHY-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)=NC2(CNC2)N1C

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 44.7Ų

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Additional information on 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one

Introduction to 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one (CAS No. 2098009-75-5)

5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. The compound belongs to the triazaspiro class, which is characterized by a fused heterocyclic system consisting of a triazole ring and an eight-membered spirocyclic ketone. This particular structure imparts distinctive electronic and steric properties, making it a promising candidate for further exploration in drug discovery and chemical biology.

The CAS No. 2098009-75-5 uniquely identifies this molecule in scientific literature and databases, facilitating accurate referencing and research collaboration. The presence of both methyl and phenyl substituents in the molecule enhances its complexity and may contribute to its interaction with biological targets. The spirocyclic core, in particular, is known for its stability and rigidity, which can be advantageous in designing molecules with high binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors, including those involved in inflammatory pathways and metabolic disorders. These findings align with the growing interest in spirocyclic compounds as potential therapeutic agents.

In the realm of medicinal chemistry, the synthesis of triazaspiro[3.4]octanones remains a challenging yet rewarding endeavor. The synthesis of 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent methodologies have focused on catalytic approaches to streamline these processes, reducing the need for harsh reagents and minimizing waste generation.

The spirocyclic structure of this compound offers a unique scaffold for drug design, allowing for modifications at multiple positions while maintaining the core pharmacophore. This flexibility has led to the exploration of derivatives with enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications at the phenyl ring have been shown to influence binding affinity and metabolic stability.

Current research is also exploring the potential applications of 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one in treating neurological disorders. Preliminary studies have indicated that spirocyclic compounds may modulate neurotransmitter activity by interacting with specific receptors or enzymes in the brain. While further investigation is needed to fully understand these mechanisms, these findings hold promise for developing novel therapeutic strategies.

The role of computational tools in analyzing the structure-activity relationships (SAR) of triazaspiro compounds cannot be overstated. Advanced algorithms can predict how structural changes will affect biological activity, guiding synthetic efforts toward more effective candidates. This approach has been particularly valuable in identifying lead compounds for further optimization.

Another area of interest is the exploration of 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one as a scaffold for antiviral agents. The unique electronic properties of the spirocyclic core may enable interactions with viral enzymes or receptors, potentially leading to new treatments against infectious diseases. Ongoing studies are evaluating its efficacy against various viral strains using both experimental and computational methods.

The synthesis of complex molecules like 5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one also raises important considerations regarding sustainability and green chemistry principles. Researchers are increasingly adopting environmentally friendly methodologies to reduce the ecological footprint of drug development processes. Techniques such as solvent-free reactions or biocatalysis are being explored to achieve these goals while maintaining high yields and purity.

In conclusion,5-Methyl-7-phenyl -2 , 5 , 8 - triazaspiro [ 3 . 4 ] oct - 7 - en - 6 - one (CAS No . 2098009 -75 - 5 ) represents a fascinating subject of study in medicinal chemistry . Its unique structural features , coupled with promising preliminary biological activities , make it a valuable candidate for further research . As computational tools continue to advance , so too will our ability to explore its potential applications across various therapeutic areas . The ongoing synthesis and characterization efforts will undoubtedly contribute significantly to our understanding of this intriguing molecule .

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